molecular formula C13H16N2O3 B11864306 (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

Cat. No.: B11864306
M. Wt: 248.28 g/mol
InChI Key: QANZHTDVGPRGEI-VIFPVBQESA-N
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Description

(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is a chiral compound with significant interest in various scientific fields. This compound is structurally related to tryptophan, an essential amino acid, and features a methoxy group on the indole ring. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-methoxyindole.

    Alkylation: The indole is alkylated using a suitable alkylating agent to introduce the propanoate side chain.

    Amination: The resulting intermediate undergoes amination to introduce the amino group at the desired position.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often use reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: These interactions can modulate various biochemical pathways, leading to physiological effects. For example, it may affect neurotransmitter systems in the brain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure but lacking the methoxy group.

    5-Methoxytryptophan: A derivative of tryptophan with a methoxy group at the 5-position.

    Indole-3-acetic acid: A plant hormone with an indole structure but different functional groups.

Uniqueness: (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is unique due to its specific substitution pattern and chiral nature. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H16N2O3/c1-17-11-5-3-4-10-12(11)8(7-15-10)6-9(14)13(16)18-2/h3-5,7,9,15H,6,14H2,1-2H3/t9-/m0/s1

InChI Key

QANZHTDVGPRGEI-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)OC)N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)OC)N

Origin of Product

United States

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